1-[(6-Bromonaphthalen-2-yl)oxy]propan-2-one
Overview
Description
1-[(6-Bromonaphthalen-2-yl)oxy]propan-2-one is an organic compound with the molecular formula C13H11BrO2 and a molecular weight of 279.13 g/mol . It is characterized by the presence of a bromonaphthalene moiety attached to a propanone group through an ether linkage. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
The synthesis of 1-[(6-Bromonaphthalen-2-yl)oxy]propan-2-one typically involves the reaction of 6-bromonaphthol with 2-bromopropanone under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl group of 6-bromonaphthol attacks the carbonyl carbon of 2-bromopropanone, leading to the formation of the ether linkage . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like acetone. Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
1-[(6-Bromonaphthalen-2-yl)oxy]propan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the naphthalene ring can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Hydrolysis: The ether linkage can be cleaved under acidic or basic conditions to yield 6-bromonaphthol and 2-propanone.
Scientific Research Applications
1-[(6-Bromonaphthalen-2-yl)oxy]propan-2-one has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions due to its ability to interact with biological macromolecules.
Medicine: Research into its potential therapeutic applications, such as anti-inflammatory or anticancer properties, is ongoing.
Industry: It may be used in the development of new materials, dyes, and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-[(6-Bromonaphthalen-2-yl)oxy]propan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The bromonaphthalene moiety can engage in π-π stacking interactions with aromatic amino acids in proteins, while the carbonyl group can form hydrogen bonds with active site residues. These interactions can modulate the activity of the target protein, leading to various biological effects .
Comparison with Similar Compounds
1-[(6-Bromonaphthalen-2-yl)oxy]propan-2-one can be compared with other similar compounds, such as:
3-Bromo-1-(4-bromophenyl)propan-1-one: Similar in structure but with a different substitution pattern on the aromatic ring.
2-Bromo-1-(3,4-dimethylphenyl)propan-1-one: Contains additional methyl groups on the aromatic ring, which can influence its reactivity and properties.
2-Bromo-1-(4-isobutoxyphenyl)propan-1-one: Features an isobutoxy group, which can affect its solubility and interaction with biological targets.
These comparisons highlight the uniqueness of this compound in terms of its specific substitution pattern and resulting chemical and biological properties.
Properties
IUPAC Name |
1-(6-bromonaphthalen-2-yl)oxypropan-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrO2/c1-9(15)8-16-13-5-3-10-6-12(14)4-2-11(10)7-13/h2-7H,8H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFARMRBFYYTWCS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)COC1=CC2=C(C=C1)C=C(C=C2)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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